molecular formula C6H9ClN2O2 B2376954 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride CAS No. 2445794-88-5

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride

Cat. No. B2376954
CAS RN: 2445794-88-5
M. Wt: 176.6
InChI Key: YMTFZUBWFMFMPQ-UHFFFAOYSA-N
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Description

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . The compound is also known as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for this compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of pyrazoles, including this compound, consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact molecular structure of this specific compound is not available in the retrieved data.


Chemical Reactions Analysis

Pyrazoles, including this compound, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The specific chemical reactions involving this compound are not available in the retrieved data.

Scientific Research Applications

Improved Synthesis Techniques

Research has improved the synthesis of 1H-pyrazole-4-carboxylic acid derivatives, increasing yield significantly. This advancement is critical for producing more efficient and cost-effective compounds for various scientific applications (C. Dong, 2011).

Structural and Spectral Investigations

Studies have combined experimental and theoretical investigations on biologically important pyrazole-4-carboxylic acid derivatives, providing valuable insights into their structural and spectral properties. This research is crucial for understanding the physical and chemical characteristics of these compounds (S. Viveka et al., 2016).

Synthesis and Applications in Agriculture

Pyrazole carboxylic acids have been synthesized and studied for their auxin activities, with some applications in agriculture, such as influencing wheat germ growth. This demonstrates the potential use of these compounds in plant biology and agriculture (A. Yue et al., 2010).

Applications in Organic and Medicinal Chemistry

Research on ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the synthesis of potential drugs like darolutamide, has shown significant advancements. This highlights the application of pyrazole derivatives in the development of new pharmaceutical compounds (Bence Szilágyi et al., 2022).

Cross-Coupling Reactions and Synthesis of Condensed Pyrazoles

Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used in Sonogashira-type cross-coupling reactions. This process leads to the creation of various condensed pyrazoles, which are valuable in organic chemistry (Eglė Arbačiauskienė et al., 2011).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. This application is significant in industrial processes where metal corrosion can be a critical issue (L. Herrag et al., 2007).

Nonlinear Optical Materials

Some pyrazole derivatives have been studied for their potential as nonlinear optical materials, indicating their usefulness in optical technologies (B. Chandrakantha et al., 2013).

Synthesis of Coordination Polymers

Pyrazole derivatives have been used to synthesize metal coordination polymers, demonstrating their versatility in material science (M. Cheng et al., 2017).

Safety and Hazards

While specific safety and hazard information for 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride is not available, it’s important to handle all chemical compounds with care, using appropriate protective equipment .

Future Directions

Pyrazole derivatives, including 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research may focus on exploring new and improved applications of these compounds .

properties

IUPAC Name

4-ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-2-4-3-7-8-5(4)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTFZUBWFMFMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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